

Spectroscopic Data for N-Cbz-(R)-norleucine: A Technical Guide

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Compound of Interest

Compound Name:	(R)-2- (((Benzyloxy)carbonyl)amino)hexa noic acid
CAS No.:	15027-14-2
Cat. No.:	B554494

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for N-Carbobenzyloxy-(R)-norleucine (N-Cbz-(R)-norleucine), a protected amino acid crucial in peptide synthesis and pharmaceutical development. The following sections present nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for N-Cbz-norleucine are summarized in the tables below. It is important to note that while the request is for the (R)-enantiomer, much of the publicly available data is for the (L)-enantiomer or the racemic mixture. For most spectroscopic techniques presented here (IR and MS), the data for enantiomers are identical. NMR spectra of enantiomers are also identical in achiral solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-Cbz-norleucine

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.39 - 7.29	m	5H, Aromatic (C ₆ H ₅)
5.11	s	2H, Benzyl CH ₂
4.35	m	1H, α-CH
1.70 - 1.55	m	2H, β-CH ₂
1.38 - 1.25	m	4H, γ-CH ₂ & δ-CH ₂
0.89	t	3H, ε-CH ₃

Note: Data is representative for N-Cbz-amino acids and may show slight variations based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for N-Cbz-DL-norleucine

Chemical Shift (δ) ppm	Assignment
176.0	Carbonyl (COOH)
156.5	Carbonyl (C=O, Cbz)
136.5	Aromatic (Quaternary C, Cbz)
128.5	Aromatic (CH, Cbz)
128.0	Aromatic (CH, Cbz)
127.9	Aromatic (CH, Cbz)
67.0	Benzyl CH ₂
53.5	α -CH
31.5	β -CH ₂
27.5	γ -CH ₂
22.2	δ -CH ₂
13.8	ϵ -CH ₃

Note: Data corresponds to the racemic mixture (DL-norleucine derivative).

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for N-Benzyloxycarbonyl-L-norleucine[1]

Wavenumber (cm ⁻¹)	Assignment
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
3325 (sharp)	N-H stretch (Amide)
3035	C-H stretch (Aromatic)
2955, 2870	C-H stretch (Aliphatic)
1710	C=O stretch (Carboxylic Acid)
1690	C=O stretch (Amide I)
1535	N-H bend (Amide II)
1455	C=C stretch (Aromatic)
1250	C-O stretch (Carboxylic Acid/Ester)
740, 695	C-H bend (Aromatic, monosubstituted)

Note: The IR spectrum of the (R)-enantiomer is identical to the (L)-enantiomer presented here.

[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Cbz-norleucine

m/z	Ion
266.1387	[M+H] ⁺
288.1206	[M+Na] ⁺
222.1492	[M-CO ₂ H] ⁺
108.0598	[C ₇ H ₈ O] ⁺ (benzyl fragment)
91.0542	[C ₇ H ₇] ⁺ (tropylium ion)

Note: The exact mass of N-Cbz-norleucine (C₁₄H₁₉NO₄) is 265.1314 g/mol . The values presented are for common adducts and fragments observed in electrospray ionization (ESI)

mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

- A sample of N-Cbz-(R)-norleucine (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain it.
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ¹H NMR:
 - The probe is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
- ¹³C NMR:
 - The probe is tuned to the carbon frequency.

- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- A larger number of scans is required compared to ^1H NMR due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid N-Cbz-(R)-norleucine sample is placed directly onto the ATR crystal.
- Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded.
- Typical parameters include a spectral range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and an accumulation of 16-32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- A dilute solution of N-Cbz-(R)-norleucine is prepared in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small

amount of an acid (e.g., formic acid) to promote protonation.

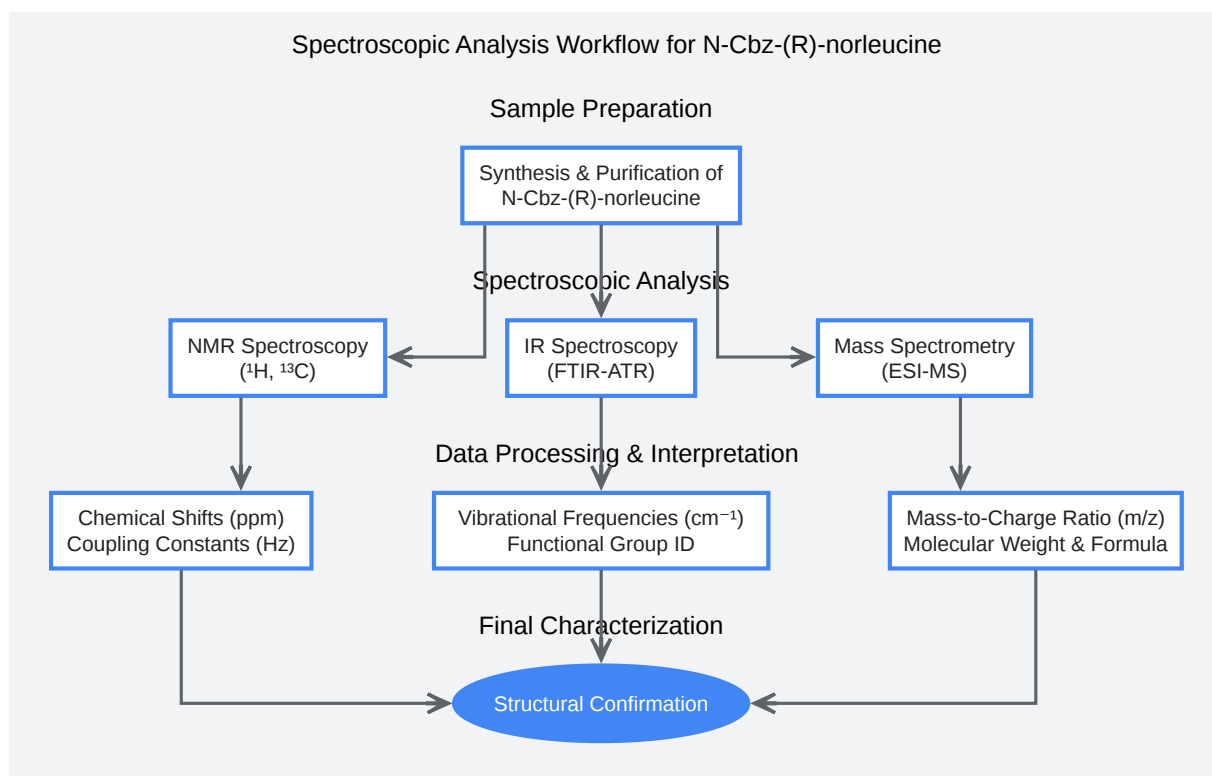
- The final concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- The instrument is operated in positive ion mode to detect protonated molecules ($[M+H]^+$) and other adducts.
- Typical ESI source parameters include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and a desolvation gas flow appropriate for the solvent system.
- Mass spectra are acquired over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to determine the accurate mass and elemental composition of the ions.

Workflow Visualization

The logical workflow for the spectroscopic analysis of N-Cbz-(R)-norleucine is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of N-Cbz-(R)-norleucine.

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References

- 1. spectrabase.com [spectrabase.com]
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